3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole
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Description
3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research demonstrates the antimicrobial potential of compounds related to pyrazole. A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups found that several derivatives exhibited activity surpassing that of reference drugs, with derivatives containing one sulfone group more effective against all bacteria and fungi used than those containing two sulfone groups Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019.
Molecular Structure and Spectral Analysis
Another study focused on the experimental and theoretical study of the structure, frontier molecular orbital, tautomerism, and spectral analysis of pyrazoles. It highlighted the significant role of functional groups in the formation of tautomers and the energy gap between them, demonstrating the structural and spectral characteristics of these compounds K. H. Ibnaouf, R. K. Hussein, H. M. El-Khair, A. O. Elzupir, 2019.
Transition Metal Ions Recognition
Spectroscopic studies have shown that pyrazoline derivatives possess a strong affinity toward divalent transition metal ions, with specific derivatives enhancing fluorescence intensity upon the addition of Zn2+ ion, while most other transition metal ions caused complete quenching Haibin Shi, S. Ji, Bing Bian, 2007.
Synthesis and Characterization of Complexes
The synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands have been explored. The study presented the formation of monomeric and dimeric complexes depending on the solvent, providing insights into their solid-state structures and solution behaviors M. Guerrero, J. Pons, V. Branchadell, T. Parella, X. Solans, M. Font‐Bardia, J. Ros, 2008.
Electrochemical Properties
The electrochemical properties and interactions of pyrazoles have been studied, including the N-Dimethoxyphenylation of highly basic pyrazoles during undivided electrolysis. This research provides insights into the yield and content of target products, underlining the effect of basicity and the nature of pyrazole on the process V. A. Chauzov, V. Z. Parchinskii, E. V. Sinelshchikova, N. Parfenov, V. Petrosyan, 2002.
Properties
IUPAC Name |
3,5-dimethyl-1-(2-nitrophenyl)sulfonyl-4-phenylsulfanylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-12-17(25-14-8-4-3-5-9-14)13(2)19(18-12)26(23,24)16-11-7-6-10-15(16)20(21)22/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQWHRZFHVGJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.